Enhanced Lipophilicity (LogP) Relative to Unprotected 3,5-Diiodotyrosine (DIT)
The dual-protected N-acetyl-3,5-diiodotyrosine ethyl ester exhibits a substantially higher computed lipophilicity (LogP = 2.8) compared to its unprotected parent compound, 3,5-diiodotyrosine (DIT), which has a computed LogP of approximately 1.9 [1]. This ~0.9 log unit increase, which corresponds to an approximately 8-fold increase in octanol-water partition coefficient, directly impacts membrane permeability and organic solvent solubility, crucial parameters in medicinal chemistry and bioconjugation studies [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8 |
| Comparator Or Baseline | 3,5-Diiodotyrosine (DIT) - LogP ~1.9 |
| Quantified Difference | ΔLogP ≈ +0.9 |
| Conditions | Computed value using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity improves membrane permeability for cellular assays and organic solvent solubility for synthetic chemistry.
- [1] PubChem. Compound Summary for CID 92820, Diiodotyrosine. LogP (computed). https://pubchem.ncbi.nlm.nih.gov/compound/Diiodotyrosine. Accessed 23 Apr. 2026. View Source
- [2] Molaid Chemical Database. N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester (21959-36-4). LogP and molecular properties. https://www.molaid.com. Accessed 23 Apr. 2026. View Source
